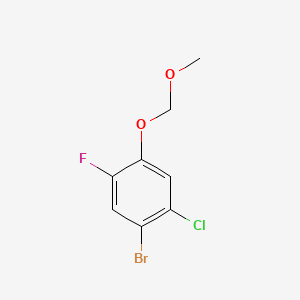

1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene

CAS No.: 2586125-89-3

Cat. No.: VC11654862

Molecular Formula: C8H7BrClFO2

Molecular Weight: 269.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2586125-89-3 |

|---|---|

| Molecular Formula | C8H7BrClFO2 |

| Molecular Weight | 269.49 g/mol |

| IUPAC Name | 1-bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene |

| Standard InChI | InChI=1S/C8H7BrClFO2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3 |

| Standard InChI Key | SFGQFXMGKIVYFJ-UHFFFAOYSA-N |

| SMILES | COCOC1=CC(=C(C=C1F)Br)Cl |

| Canonical SMILES | COCOC1=CC(=C(C=C1F)Br)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene, reflects the positions and identities of its substituents: bromine at position 1, chlorine at position 2, fluorine at position 5, and a methoxymethoxy group at position 4. The methoxymethoxy (-OCH2OCH3) moiety acts as a protecting group for hydroxyl functionalities, enhancing stability during synthetic workflows. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.49 g/mol |

| SMILES | COCOC1=CC(=C(C=C1F)Br)Cl |

| InChIKey | SFGQFXMGKIVYFJ-UHFFFAOYSA-N |

| PubChem CID | 162421182 |

The planar benzene ring adopts slight distortions due to steric and electronic interactions between substituents, particularly the electron-withdrawing halogens and the electron-donating methoxymethoxy group.

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational predictions using tools like Gaussian or Spartan suggest distinct signals for each substituent. For instance:

-

NMR: A singlet near -110 ppm, characteristic of aromatic fluorine.

-

NMR: Methoxymethoxy protons resonating as two singlets (δ ~3.3 ppm for OCH3, δ ~5.2 ppm for OCH2O).

-

Mass Spectrometry: A molecular ion peak at m/z 269.49 with isotopic patterns reflecting bromine (1:1 ratio for ) and chlorine (3:1 ratio for ).

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via sequential functionalization of a benzene precursor. A plausible retrosynthetic pathway involves:

-

Introducing the methoxymethoxy group via Williamson ether synthesis on a phenolic intermediate.

-

Sequential halogenation using directed ortho-metalation (DoM) or electrophilic substitution.

Stepwise Synthesis

Step 1: Protection of Phenol

A phenolic starting material (e.g., 4-hydroxy-2-chloro-5-fluorobenzene) is treated with chloromethyl methyl ether (MOM-Cl) in the presence of a base like , forming the methoxymethoxy-protected intermediate.

Step 2: Bromination

Electrophilic bromination using or (N-bromosuccinimide) under acidic conditions installs bromine at the para position relative to the methoxymethoxy group.

Step 3: Chlorination

Directed chlorination via FeCl3-catalyzed electrophilic substitution or Pd-mediated C-H activation introduces chlorine at position 2.

Reactivity and Functionalization Pathways

Halogen Reactivity

The bromine and chlorine atoms exhibit distinct reactivity profiles:

-

Bromine: Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling biaryl formation.

-

Chlorine: Less reactive than bromine but amenable to Buchwald-Hartwig amination or Ullmann coupling under catalytic conditions.

The fluorine atom, being highly electronegative, typically remains inert under standard conditions but can influence electronic properties and molecular recognition.

Methoxymethoxy Group Stability

The methoxymethoxy group is stable under basic and mildly acidic conditions but cleavable via HCl in dioxane or BF3·Et2O, regenerating the phenol. This orthogonal protection strategy allows sequential deprotection and functionalization.

Electrophilic Aromatic Substitution

The electron-rich benzene ring (due to the methoxymethoxy group) undergoes electrophilic substitution at position 3 or 6, though steric hindrance from adjacent halogens may limit reactivity.

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and antiviral agents, where its halogen atoms enable precise structural diversification. For example, coupling with pyridine boronic esters yields candidates for JAK/STAT pathway inhibition.

Materials Science

Incorporation into liquid crystals or organic semiconductors leverages its planar structure and halogen-mediated intermolecular interactions. The methoxymethoxy group enhances solubility in polar solvents, facilitating thin-film deposition.

Agrochemical Development

Derivatives functionalized at the bromine position show promise as herbicides, exploiting halogen bonding to target plant-specific enzymes.

Biological Activity and Research Trends

Anticancer Screening

Preliminary molecular docking studies indicate affinity for tubulin polymerization sites, a target in oncology. Substitution at position 1 with heterocycles could enhance binding specificity.

Comparison with Structural Analogues

| Compound | Substituents | Key Differences |

|---|---|---|

| 1-Bromo-4-chloro-2-methoxybenzene | Br, Cl, OCH3 | Lacks fluorine and methoxymethoxy group |

| 1-Bromo-2-chloro-4,5-dimethoxy | Br, Cl, 2×OCH3 | Dimethoxy vs. methoxymethoxy |

| 1-Fluoro-2,4-dichlorobenzene | F, 2×Cl | Simpler structure, no ether groups |

The methoxymethoxy group in the target compound confers superior solubility and functionalization flexibility compared to dimethoxy analogues .

Future Research Directions

-

Catalytic Asymmetric Functionalization: Developing enantioselective methods to install chiral centers adjacent to halogens.

-

Biological Profiling: High-throughput screening against disease-relevant targets to identify lead compounds.

-

Green Chemistry Approaches: Solvent-free reactions or photocatalytic halogenation to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume